REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](O)([CH3:12])[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:12])=[CH:7][NH:8]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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0.25 g
|
Type
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reactant
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1)=O)(C)O
|
Name
|
BH3—S(CH3)2
|
Quantity
|
5.16 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The reaction was quenched with MeOH
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CNC2=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |